molecular formula C19H17FN2O4S B3405726 (2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421480-88-7

(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No. B3405726
CAS RN: 1421480-88-7
M. Wt: 388.4
InChI Key: ATRPYZFRRZJGDU-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Azetidines, on the other hand, are four-membered heterocyclic compounds containing nitrogen. They are used in the synthesis of various bioactive compounds.


Molecular Structure Analysis

Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of thiazoles is influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This means they could potentially be used in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the treatment of viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic properties . This means they could potentially be used in the treatment of cancer.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on their structure and the biological target. Some thiazole derivatives have been found to inhibit certain enzymes, which can lead to various biological effects .

Future Directions

Thiazoles and azetidines are areas of active research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and evaluating their biological activities . Additionally, understanding the structure-activity relationships of these compounds can guide the design of new bioactive molecules .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-24-14-7-3-5-12(17(14)25-2)18(23)22-9-11(10-22)26-19-21-16-13(20)6-4-8-15(16)27-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRPYZFRRZJGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

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